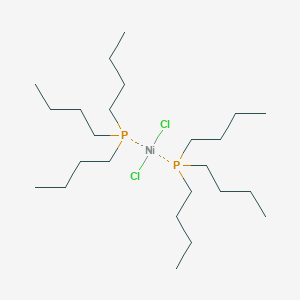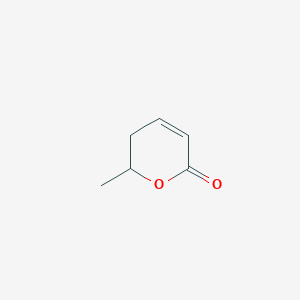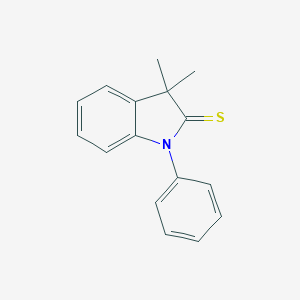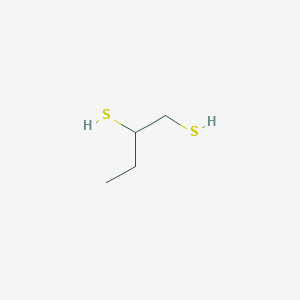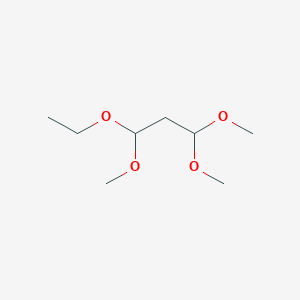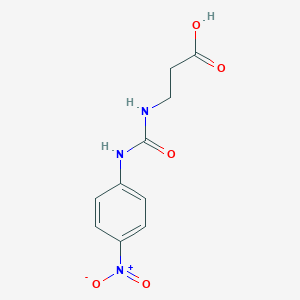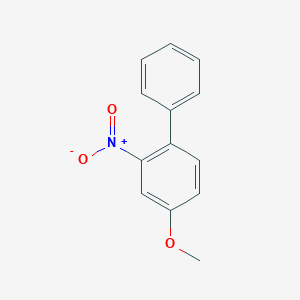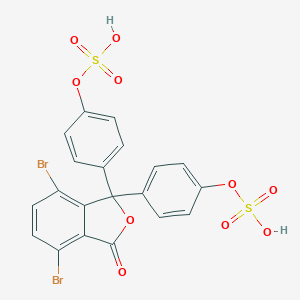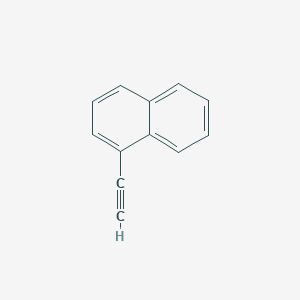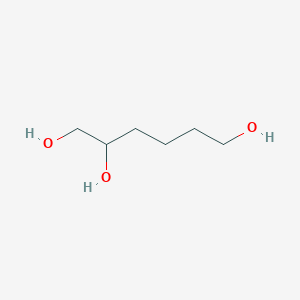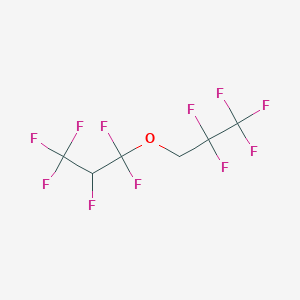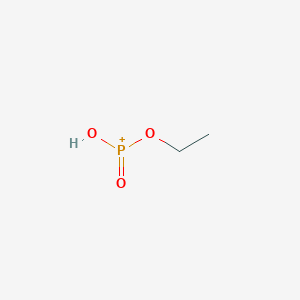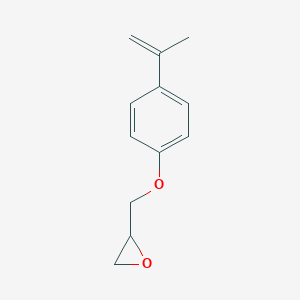
p-Isopropenylphenyl glycidyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Isopropenylphenyl glycidyl ether (IPE) is a chemical compound that is widely used in scientific research due to its unique properties. IPE is an epoxy monomer, which means it can be polymerized to form a thermosetting resin with high mechanical strength and chemical resistance. This makes IPE an ideal material for various applications, including adhesives, coatings, and composites.
Mecanismo De Acción
The mechanism of action of p-Isopropenylphenyl glycidyl ether is based on its ability to form covalent bonds with other molecules. When p-Isopropenylphenyl glycidyl ether is polymerized, it forms a crosslinked network that provides mechanical strength and chemical resistance. In addition, p-Isopropenylphenyl glycidyl ether can react with functional groups on the surface of other materials, such as hydroxyl, carboxyl, and amino groups, to form strong adhesive bonds.
Efectos Bioquímicos Y Fisiológicos
Although p-Isopropenylphenyl glycidyl ether is mainly used in scientific research, it has also been studied for its biochemical and physiological effects. p-Isopropenylphenyl glycidyl ether has been shown to have antimicrobial properties, which can be useful in medical applications. In addition, p-Isopropenylphenyl glycidyl ether has been studied for its potential as an anticancer agent. However, further research is needed to fully understand the biochemical and physiological effects of p-Isopropenylphenyl glycidyl ether.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of p-Isopropenylphenyl glycidyl ether is its ability to form strong adhesive bonds with various materials. This makes it a useful material for various applications, including coatings, adhesives, and composites. In addition, p-Isopropenylphenyl glycidyl ether has a high mechanical strength and chemical resistance, which makes it ideal for harsh environments.
However, there are also some limitations to using p-Isopropenylphenyl glycidyl ether in lab experiments. One of the main limitations is its toxicity. p-Isopropenylphenyl glycidyl ether can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it. In addition, p-Isopropenylphenyl glycidyl ether can be difficult to handle due to its low viscosity, which can make it difficult to control during polymerization.
Direcciones Futuras
There are several future directions for the research and development of p-Isopropenylphenyl glycidyl ether. One area of interest is the development of new synthesis methods that can improve the purity and yield of p-Isopropenylphenyl glycidyl ether. In addition, there is a need for further research into the biochemical and physiological effects of p-Isopropenylphenyl glycidyl ether, particularly its potential as an antimicrobial and anticancer agent. Another area of interest is the development of new applications for p-Isopropenylphenyl glycidyl ether, such as in the field of biomedicine.
Conclusion:
In conclusion, p-Isopropenylphenyl glycidyl ether (p-Isopropenylphenyl glycidyl ether) is a versatile chemical compound that has a wide range of applications in scientific research. Its unique properties, including its ability to form strong adhesive bonds and its high mechanical strength and chemical resistance, make it an ideal material for various applications. However, proper safety precautions should be taken when handling p-Isopropenylphenyl glycidyl ether due to its toxicity. Further research is needed to fully understand the biochemical and physiological effects of p-Isopropenylphenyl glycidyl ether and to develop new applications for this versatile material.
Métodos De Síntesis
The synthesis of p-Isopropenylphenyl glycidyl ether involves the reaction of p-isopropenylphenol with epichlorohydrin in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of p-Isopropenylphenyl glycidyl ether is shown in Figure 1.
Aplicaciones Científicas De Investigación
P-Isopropenylphenyl glycidyl ether has a wide range of applications in scientific research. It can be used as a crosslinking agent for various polymers, including polyethylene, polypropylene, and polyvinyl chloride. p-Isopropenylphenyl glycidyl ether can also be used as a modifier for thermosetting resins, such as epoxy and phenolic resins. In addition, p-Isopropenylphenyl glycidyl ether can be used as a reactive diluent for epoxy resins, which can improve their mechanical properties and reduce their viscosity.
Propiedades
Número CAS |
17071-45-3 |
|---|---|
Nombre del producto |
p-Isopropenylphenyl glycidyl ether |
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-[(4-prop-1-en-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-9(2)10-3-5-11(6-4-10)13-7-12-8-14-12/h3-6,12H,1,7-8H2,2H3 |
Clave InChI |
ZDTYPPLWITYVRR-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)OCC2CO2 |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



